molecular formula C20H16O4 B042132 Benzo(a)pyrenetetrol II 2 CAS No. 61490-69-5

Benzo(a)pyrenetetrol II 2

Cat. No. B042132
CAS RN: 61490-69-5
M. Wt: 320.3 g/mol
InChI Key: KWFVZAJQUSRMCC-FYQPLNBISA-N
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Description

Benzo[a]pyrene (BaP) is a polycyclic aromatic hydrocarbon found in coal tar with the formula C20H12 . It is one of the benzopyrenes, formed by a benzene ring fused to pyrene, and is the result of incomplete combustion at temperatures between 300 °C (572 °F) and 600 °C (1,112 °F) .


Synthesis Analysis

The synthesis of Benzo(a)pyrenetetrol II 2 involves complex chemical reactions. Benzo[a]pyrene (BaP), a potent carcinogen, has been proved to have toxicological effects via activation of the aryl hydrocarbon receptor (AhR) pathway . AhR can participate in regulating lipogenesis and lipolysis .


Molecular Structure Analysis

The molecular structure of Benzo(a)pyrenetetrol II 2 is complex. The epoxide ring, the core of the reactivity, bears different properties at the level of wavefunction for each isomer . Each of the isomers has a distinct profile on the epoxide ring, in terms of hydrogen bonds and in terms of the non-covalent interaction between the diol groups and the epoxide .


Chemical Reactions Analysis

Benzo(a)pyrenetetrol II 2 undergoes various chemical reactions. For instance, it has been shown that benzo[a]pyrene in its singlet excited state could react with oxygen, resulting in fluorescence quenching . Additionally, effective intersystem crossing can occur from its singlet state to the triplet state .


Physical And Chemical Properties Analysis

Benzo[a]pyrenetetrol II 2 is a polycyclic aromatic hydrocarbon found in coal tar with the formula C20H12 . It is one of the benzopyrenes, formed by a benzene ring fused to pyrene . Its physical and chemical properties are influenced by various factors such as temperature and pressure .

Future Directions

Future research on Benzo(a)pyrenetetrol II 2 could focus on its degradation. New avenues of research on BaP degradation are proposed, specifically in the context of the development of “omics” approaches . This could provide further understanding of the carcinogenic mechanism of benzo[a]pyrene and insight into the photo-degradation mechanism of this molecule .

properties

IUPAC Name

(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFVZAJQUSRMCC-FYQPLNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@H]([C@@H]5O)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318272
Record name Tetrol II 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(a)pyrenetetrol II 2

CAS RN

61490-69-5
Record name Tetrol II 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61490-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrenetetrol II 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrol II 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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